molecular formula C8H6F3N3O B14786673 5-Hydrazinyl-2-(trifluoromethoxy)benzonitrile

5-Hydrazinyl-2-(trifluoromethoxy)benzonitrile

Cat. No.: B14786673
M. Wt: 217.15 g/mol
InChI Key: XYKHSZSGJTUGHZ-UHFFFAOYSA-N
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Description

5-Hydrazinyl-2-(trifluoromethoxy)benzonitrile is an organic compound with the molecular formula C8H6F3N3O It is characterized by the presence of a hydrazinyl group (-NH-NH2) and a trifluoromethoxy group (-OCF3) attached to a benzonitrile core

Preparation Methods

The synthesis of 5-Hydrazinyl-2-(trifluoromethoxy)benzonitrile typically involves the introduction of the hydrazinyl and trifluoromethoxy groups onto a benzonitrile scaffold. One common synthetic route includes the following steps:

    Nitration: Introduction of a nitro group (-NO2) onto a benzonitrile derivative.

    Reduction: Conversion of the nitro group to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst.

    Hydrazination: Reaction of the amino group with hydrazine (NH2NH2) to form the hydrazinyl derivative.

    Trifluoromethoxylation: Introduction of the trifluoromethoxy group using reagents like trifluoromethyl iodide (CF3I) under specific conditions.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

5-Hydrazinyl-2-(trifluoromethoxy)benzonitrile undergoes various types of chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form azo compounds or other nitrogen-containing derivatives.

    Reduction: The nitrile group can be reduced to form amines or other reduced products.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and nucleophiles such as amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-Hydrazinyl-2-(trifluoromethoxy)benzonitrile has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 5-Hydrazinyl-2-(trifluoromethoxy)benzonitrile exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins, while the trifluoromethoxy group can enhance the compound’s lipophilicity and membrane permeability.

Comparison with Similar Compounds

Similar compounds to 5-Hydrazinyl-2-(trifluoromethoxy)benzonitrile include:

The uniqueness of this compound lies in its combination of functional groups, which confer specific reactivity and potential for diverse applications.

Properties

Molecular Formula

C8H6F3N3O

Molecular Weight

217.15 g/mol

IUPAC Name

5-hydrazinyl-2-(trifluoromethoxy)benzonitrile

InChI

InChI=1S/C8H6F3N3O/c9-8(10,11)15-7-2-1-6(14-13)3-5(7)4-12/h1-3,14H,13H2

InChI Key

XYKHSZSGJTUGHZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NN)C#N)OC(F)(F)F

Origin of Product

United States

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